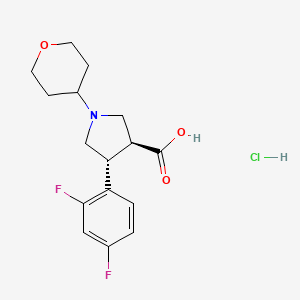![molecular formula C25H27ClN2O3 B2938076 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-36-4](/img/structure/B2938076.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the phenoxy groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological assays to study receptor interactions.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for various conditions.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol exerts its effects involves binding to specific molecular targets. The compound may interact with receptors or enzymes, leading to a cascade of biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Trazodone Related Compound C
Uniqueness: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique in its specific arrangement of chlorophenyl and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJSTZRULOBPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
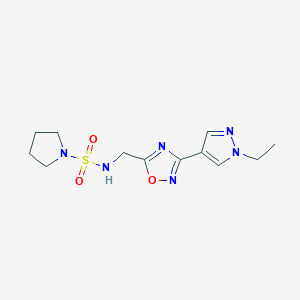
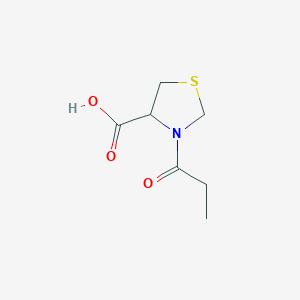
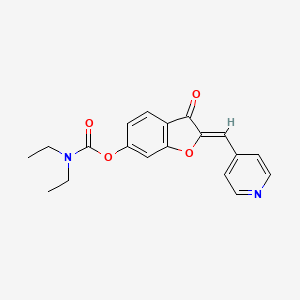
![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2937998.png)
![6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide](/img/structure/B2938002.png)
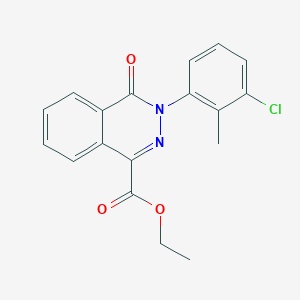
![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2938004.png)
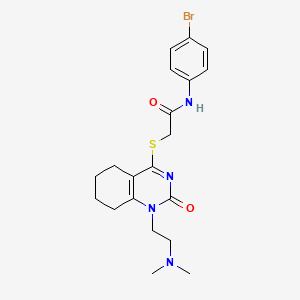
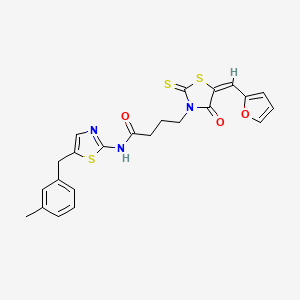
![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2938013.png)
